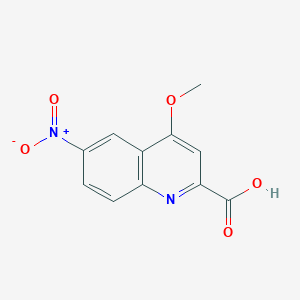

4-Methoxy-6-nitroquinoline-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

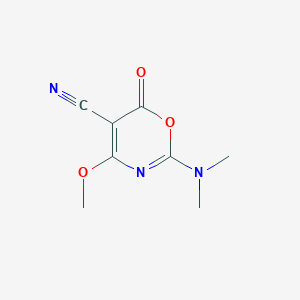

4-Methoxy-6-nitroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H8N2O5 and a molecular weight of 248.19 . It is used in scientific research and has unique properties that make it a valuable tool for studying various processes and reactions.

Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-nitroquinoline-2-carboxylic acid is determined by its molecular formula, C11H8N2O5. The exact structure would require more detailed analysis, such as NMR or X-ray crystallography, which is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-6-nitroquinoline-2-carboxylic acid would depend on the conditions and the reactants used. Specific details about its chemical reactions are not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-6-nitroquinoline-2-carboxylic acid, such as its melting point, boiling point, and density, are not specified in the search results .科学的研究の応用

Photolabile Protecting Groups

The use of aromatic substituents like 4-methoxy groups has been explored for enhancing the photolysis efficiency of photolabile protecting groups. These groups are instrumental in the controlled release of carboxylic acids upon light exposure, which is crucial for the site-specific delivery of neuroactive amino acids and other bioactive molecules. The 4-methoxy substitution significantly improves photolysis efficiency, offering a potential pathway for the development of more efficient drug delivery systems (Papageorgiou & Corrie, 2000).

Catalytic Reduction of Nitroarenes

In the realm of catalysis, the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts is another application. This process, which can include substituents like methoxy groups, is essential for the synthesis of various aromatic compounds, including quinolines, which are key scaffolds in many pharmaceutical agents (Watanabe et al., 1984).

Synthesis of Pyrroloquinolines

The compound is also pivotal in the synthesis of complex heterocyclic structures like pyrrolo[4,3,2-de]quinolines, which are valuable in the synthesis of natural products and potential therapeutic agents. This synthesis pathway involves the nitration of methoxy-substituted quinolines, demonstrating the compound's utility in constructing complex and biologically significant molecules (Roberts et al., 1997).

Natural Product Isolation

Interestingly, 4-Methoxy-6-nitroquinoline-2-carboxylic acid and its derivatives have been identified in natural sources such as Ephedra species. These compounds, including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, have been isolated, highlighting the occurrence and potential biological relevance of methoxyquinoline derivatives in nature (Starratt & Caveney, 1996).

Photolabile Groups for Biological Messengers

The exploration of brominated hydroxyquinoline as a photolabile protecting group, which shows greater efficiency and sensitivity to multiphoton-induced photolysis than other groups, underscores the importance of such chemical modifications in developing tools for biological research. These groups can be used to cage biological messengers, allowing for precise control over their spatial and temporal release in vivo (Fedoryak & Dore, 2002).

Safety and Hazards

特性

IUPAC Name |

4-methoxy-6-nitroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-10-5-9(11(14)15)12-8-3-2-6(13(16)17)4-7(8)10/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUIWGSCIJUQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-nitroquinoline-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)

![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)

![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)

![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)

![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)